An In-depth Technical Guide to the Physicochemical Properties of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine
Foreword
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic development. These properties govern a compound's behavior from initial formulation to its ultimate interaction with biological systems. This guide provides an in-depth technical overview of the essential physicochemical characteristics of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, a primary amine with a substituted indane scaffold.
This document moves beyond a simple recitation of data. It is structured to provide a practical and scientifically rigorous framework for the experimental determination and interpretation of these critical parameters. We will delve into the causality behind experimental choices and outline self-validating protocols to ensure data integrity, thereby empowering researchers to confidently assess this and similar molecules.
Compound Identity and Core Structural Features
2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is a molecule of interest due to its structural motifs, which are present in various biologically active compounds. A precise understanding of its identity is the first step in any scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine | - |
| CAS Number | 52957-57-0 (for hydrochloride salt) | [1][2] |
| Molecular Formula | C11H15N | [3] |
| Molecular Weight | 161.24 g/mol | [3] |
| Chemical Structure | (See Figure 1) | - |
Figure 1: Chemical Structure of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine
A 2D representation of the molecular structure.
The molecule features a primary aliphatic amine, which is expected to be basic, and a lipophilic dihydroindene core. These two features will be the primary determinants of its physicochemical properties.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa of the primary amine is arguably the most critical physicochemical parameter, as it dictates the molecule's charge state at different pH values. This, in turn, influences its solubility, lipophilicity, and interaction with biological targets.
Predicted pKa
Based on the structure of a primary aliphatic amine, the pKa is expected to be in the range of 9-11.[4] This indicates that at physiological pH (~7.4), 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine will exist predominantly in its protonated, cationic form.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely accepted method for pKa determination.[4][5] The principle involves monitoring the pH of a solution of the compound as a strong acid or base is incrementally added.
Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Sample Preparation: A precisely weighed amount of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).[6]
-
Titration: The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl), while continuously monitoring the pH with a calibrated pH electrode.
-
Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.[4]
Lipophilicity (LogP): Membrane Permeability and Beyond
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes.
Predicted LogP
Due to the presence of the dihydroindene group, the molecule is expected to have a moderate to high LogP value. A structurally similar compound, (1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine, has a computed XLogP3 of 1.9.[3] For 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, computational tools can provide an initial estimate, but experimental determination is crucial for accuracy.
Experimental Determination of LogP: Shake-Flask and HPLC Methods
The "gold standard" for LogP determination is the shake-flask method.[7] However, HPLC-based methods are often preferred for their speed and lower sample consumption.[8]
Shake-Flask Method (OECD Guideline 107):
-
Phase Preparation: n-Octanol and water (or a suitable buffer, typically at a pH where the compound is neutral) are mutually saturated.
-
Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then mixed and shaken until equilibrium is reached (typically 24 hours).[9]
-
Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Workflow for LogP determination by the shake-flask method.
RP-HPLC Method:
This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds. It is a high-throughput and reliable alternative to the shake-flask method.[7]
Aqueous Solubility: A Critical Factor for Drug Delivery
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. For ionizable compounds like 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, solubility is highly pH-dependent.
Expected Solubility Profile
As a basic compound, its solubility is expected to be significantly higher at acidic pH (where it is protonated and forms a salt) and lower at neutral and basic pH (where the free base predominates).
Experimental Determination of Solubility: Equilibrium Solubility Method
The equilibrium (or thermodynamic) solubility is determined by the shake-flask method, which is considered the definitive approach.[10]
Protocol for pH-Dependent Solubility (adapted from WHO and BCS guidelines):
-
Buffer Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8.[11]
-
Equilibration: Add an excess of the solid compound to each buffer solution. These suspensions are then agitated at a constant temperature (typically 37 ± 1 °C) until equilibrium is reached (e.g., 24-48 hours).[10][11]
-
Sampling and Analysis: The saturated solutions are filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is quantified by a validated analytical method (e.g., HPLC).
-
Data Reporting: The solubility is reported in mg/mL or mol/L at each pH. A minimum of three replicate determinations at each pH is recommended.[11]
This data is crucial for Biopharmaceutics Classification System (BCS) assessment, where a drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[10][11]
Structural and Purity Analysis: Spectroscopic Characterization
A suite of spectroscopic techniques should be employed to confirm the structure and assess the purity of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent tool for identifying the key functional groups present in the molecule.
Expected Characteristic Absorptions:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | [12] |
| Primary Amine (N-H) | Bend (Scissoring) | 1650-1580 | [12] |
| Aliphatic C-H | Stretch | 3000-2850 | [13] |
| Aromatic C-H | Stretch | >3000 | - |
| C-N | Stretch | 1250-1020 | [12] |
| Aromatic C=C | Stretch | ~1600, ~1475 | - |
The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Features:
-
Aromatic Protons: Signals in the aromatic region (typically ~7.0-7.5 ppm) corresponding to the protons on the benzene ring of the indane moiety.
-
Aliphatic Protons: A complex set of signals in the aliphatic region (~1.5-3.5 ppm) corresponding to the protons of the ethylamine side chain and the five-membered ring of the indane core. The protons of the methylene groups in the indane structure are expected to show complex splitting patterns due to their diastereotopic nature.[14][15]
-
Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can be concentration and solvent-dependent.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (161.1204 m/z for the free base).
-
Protonated Molecule ([M+H]⁺): In electrospray ionization (ESI) positive mode, a prominent peak at m/z 162.1283 would be expected.
Conclusion
The physicochemical properties of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine are dictated by the interplay between its basic primary amine and its lipophilic dihydroindene core. A thorough experimental characterization of its pKa, LogP, and pH-dependent solubility is essential for any research or development program involving this compound. The protocols and analytical techniques outlined in this guide provide a robust framework for obtaining high-quality, reliable data. This foundational knowledge is indispensable for informed decision-making in medicinal chemistry, formulation development, and pharmacokinetic studies.
References
- 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride - Sigma-Aldrich. (n.d.).
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing.
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
- Vibrational Spectra of Primary and Secondary Aliph
- IR: amines. (n.d.).
- Organic Nitrogen Compounds II: Primary Amines. (2019, March 1). Spectroscopy Online.
- Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. (2006, October 5).
- WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy.
- 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. (n.d.). American Elements.
- 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. (n.d.). NextSDS.
- Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2025, May 31). PubMed.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent.
- Annex 4. (n.d.).
- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023, May 20). MDPI.
- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (n.d.). Benchchem.
- Supporting Information. (n.d.).
- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM
- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
- Simple Method for the Estimation of pKa of Amines. (n.d.).
- Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4).
- Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. (n.d.).
- 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine. (n.d.). PubChem.
- Solubility Testing Guidelines for Pharmaceuticals. (n.d.). Scribd.
- 2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. (n.d.). Sapphire Bioscience.
- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.
- 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. (n.d.). Sigma-Aldrich.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
- 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. (n.d.). Sigma-Aldrich.
- 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-amine. (n.d.). Merck.
- 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride. (n.d.). NextSDS.
- (1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine. (n.d.). PubChem.
- NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (n.d.).
- 10277-74-4|(R)-2,3-Dihydro-1H-inden-1-amine. (n.d.). BLDpharm.
- 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. (n.d.). MilliporeSigma.
- Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)
- 1H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (n.d.).
- 2-(1H-INDOL-1-YL)ETHANAMINE. (2026, January 13). ChemicalBook.
- 1H-Inden-1-ol, 2,3-dihydro-. (n.d.). NIST WebBook.
- 1H-Inden-2-amine, 2,3-dihydro-. (n.d.). NIST WebBook.
- (R)-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.).
- (2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethanamine. (n.d.). NextSDS.
- 2-(2-Aminoethylamino)ethanol(111-41-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- 1H-Inden-1-ol, 2,3-dihydro-. (n.d.). NIST WebBook.
Sources
- 1. 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride | 52957-57-0 [sigmaaldrich.com]
- 2. nextsds.com [nextsds.com]
- 3. (1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine | C11H15N | CID 79005412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. longdom.org [longdom.org]
- 9. agilent.com [agilent.com]
- 10. raytor.com [raytor.com]
- 11. who.int [who.int]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. rockymountainlabs.com [rockymountainlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
